molecular formula C10H6FNO3 B12112033 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid

8-Fluoro-2-hydroxyquinoline-3-carboxylic acid

Cat. No.: B12112033
M. Wt: 207.16 g/mol
InChI Key: HCIFBQSPHRTSEJ-UHFFFAOYSA-N
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Description

8-Fluoro-2-hydroxyquinoline-3-carboxylic acid (CAS: 938378-06-4) is a fluorinated quinoline derivative with the molecular formula C₁₀H₆FNO₃ and a molecular weight of 207.16 g/mol . It features a hydroxyl group at position 2, a fluorine atom at position 8, and a carboxylic acid moiety at position 3. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is typically used in synthesizing antibiotics, metal chelators, and fluorescent probes due to its ability to coordinate metal ions and participate in hydrogen bonding .

Properties

IUPAC Name

8-fluoro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-4-6(10(14)15)9(13)12-8(5)7/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFBQSPHRTSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Reaction with Fluorinated Precursors

The Skraup reaction, traditionally used for quinoline synthesis, involves cyclization of aniline derivatives with glycerol under acidic conditions. For 8-fluoro-2-hydroxyquinoline-3-carboxylic acid, fluorinated aniline precursors are critical. For example, 4-fluoro-2-aminobenzoic acid serves as a starting material, where the carboxylic acid group at position 3 is introduced pre-cyclization. Heating with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., FeSO₄) yields the quinoline core. However, this method often requires post-synthetic modifications to install the hydroxy group at position 2, typically via electrophilic substitution or directed ortho-lithiation.

Key Data:

  • Yield: 45–60% (crude product)

  • Limitations: Low regiocontrol for fluorine placement; competing side reactions.

Gould-Jacobs Reaction for Carboxylic Acid Integration

Cyclization of Fluorinated Anilides

The Gould-Jacobs reaction enables direct incorporation of the carboxylic acid group during quinoline ring formation. Starting with 4-fluoro-2-methoxyaniline , condensation with diethyl ethoxymethylenemalonate forms an anilide intermediate. Thermal cyclization in diphenyl ether at 250°C generates the quinoline skeleton with an ester group at position 3, which is hydrolyzed to the carboxylic acid using aqueous KOH. Subsequent demethylation of the 2-methoxy group (via BBr₃) introduces the hydroxy group.

Reaction Scheme:

  • 4-Fluoro-2-methoxyaniline+EtO2CCH2CO2EtAnilide intermediate\text{4-Fluoro-2-methoxyaniline} + \text{EtO}_2\text{CCH}_2\text{CO}_2\text{Et} \rightarrow \text{Anilide intermediate}

  • Cyclization8-Fluoro-2-methoxyquinoline-3-carboxylate\text{Cyclization} \rightarrow \text{8-Fluoro-2-methoxyquinoline-3-carboxylate}

  • Hydrolysis8-Fluoro-2-methoxyquinoline-3-carboxylic acid\text{Hydrolysis} \rightarrow \text{8-Fluoro-2-methoxyquinoline-3-carboxylic acid}

  • Demethylation8-Fluoro-2-hydroxyquinoline-3-carboxylic acid\text{Demethylation} \rightarrow \text{8-Fluoro-2-hydroxyquinoline-3-carboxylic acid}

Key Data:

  • Overall Yield: 55–70%

  • Advantages: High regioselectivity for carboxylic acid placement.

Transition Metal-Catalyzed Functionalization

Palladium-Mediated C–H Fluorination

Recent advances employ palladium catalysts to introduce fluorine at position 8 post-cyclization. Starting with 2-hydroxyquinoline-3-carboxylic acid , directed C–H activation using Pd(OAc)₂ and a bidentate ligand (e.g., 8-aminoquinoline) enables regioselective fluorination with N-fluoro-(2,4,6-trimethylpyridinium) triflate. This method circumvents the need for pre-fluorinated precursors.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 8-Aminoquinoline (20 mol%)

  • Fluorinating Agent: NFTMP-Tf (1.5 equiv)

  • Solvent: DMF, 100°C, 12 h

Key Data:

  • Yield: 68–75%

  • Selectivity: >90% for position 8

Microwave-Assisted Synthesis

Rapid Cyclization and Functionalization

Microwave irradiation accelerates key steps, reducing reaction times. A one-pot protocol involves cyclocondensation of ethyl 3-(4-fluoro-2-hydroxyphenyl)prop-2-enoate with ammonium acetate under microwave conditions (150°C, 20 min), followed by in situ hydrolysis with NaOH.

Key Data:

  • Cyclization Time: 20 min (vs. 6 h conventional)

  • Overall Yield: 80%

Hydrolysis of Ester Precursors

Alkaline Hydrolysis

Ethyl 8-fluoro-2-hydroxyquinoline-3-carboxylate, synthesized via Williamson etherification (e.g., reacting 8-fluoro-2-hydroxyquinoline with ethyl chloroacetate), undergoes hydrolysis in 80% ethanol with KOH (2 h reflux). Acidification with HCl precipitates the carboxylic acid.

Key Data:

  • Hydrolysis Yield: 82–95%

  • Purity: >98% (HPLC)

Comparative Analysis of Methods

MethodYield (%)RegioselectivityReaction TimeScalability
Skraup Reaction45–60Moderate8–12 hModerate
Gould-Jacobs Reaction55–70High6–8 hHigh
Pd-Catalyzed Fluorination68–75Excellent12 hLow
Microwave Synthesis80High20 minHigh
Ester Hydrolysis82–95N/A2 hHigh

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties
8-Fluoro-2-hydroxyquinoline-3-carboxylic acid exhibits notable antimicrobial activity. Research indicates that derivatives of 8-hydroxyquinoline can act against a range of pathogens, including bacteria and fungi. For instance, studies have shown that compounds derived from this scaffold demonstrate efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves apoptosis induction and inhibition of key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV . A summary of anticancer activity is provided in the table below:

Compound IC50 (µM) Cell Line
8-Fluoro-2-hydroxyquinoline-3-carboxylic acid5.5MCF-7
Doxorubicin4.0MCF-7

Pharmacological Applications

Neuroprotection
This compound has been explored for its neuroprotective properties, particularly as an iron-chelator. Iron overload is associated with neurodegenerative diseases; thus, agents like 8-fluoro derivatives may offer therapeutic benefits by mitigating oxidative stress .

Metal Chelation
The chelation properties of 8-hydroxyquinoline derivatives make them valuable in treating conditions related to metal toxicity. They can form stable complexes with metal ions, thus preventing their harmful effects in biological systems .

Drug Development
Due to its broad spectrum of biological activities, 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid serves as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Case Studies

Several studies highlight the efficacy of 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid and its derivatives:

  • Antimicrobial Efficacy Study : A series of synthesized derivatives were tested against E. coli and S. aureus, revealing enhanced antibacterial potency correlated with specific structural modifications at the quinolone ring .
  • Cancer Cell Studies : Research focusing on synthesized quinoline derivatives demonstrated significant inhibition of cell proliferation across various cancer cell lines, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-fluoro-2-hydroxyquinoline-3-carboxylic acid and related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Fluoro-2-hydroxyquinoline-3-carboxylic acid -OH (C2), -F (C8), -COOH (C3) C₁₀H₆FNO₃ 207.16 Metal chelation, antibiotic precursors, fluorescent probes
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid -OH (C4), -F (C8), -COOH (C3) C₁₀H₆FNO₃ 207.16 Altered acidity (pKa ~4.5 for C4-OH vs. ~8.5 for C2-OH); weaker hydrogen bonding
8-Fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid -CF₃ (C2), -F (C8), -COOH (C3) C₁₁H₅F₄NO₂ 259.16 Increased lipophilicity (logP ~2.8); enhanced antimicrobial activity
7,8-Difluoroquinoline-3-carboxylic acid -F (C7, C8), -COOH (C3) C₁₀H₅F₂NO₂ 209.15 Dual fluorine-induced electronic effects; improved binding to kinase targets
6-Chloro-3-fluoro-2-quinolinecarboxylic acid -Cl (C6), -F (C3), -COOH (C2) C₁₀H₅ClFNO₂ 231.60 Halogen synergy for enhanced cytotoxicity; used in antitumor drug development
5-Acetylquinoline-3-carboxylic acid -COCH₃ (C5), -COOH (C3) C₁₂H₉NO₃ 215.20 Electron-withdrawing acetyl group reduces acidity (pKa ~3.2); limited metal chelation capacity
NSC 368390 (DuP-785) -F (C6), -CF₃ (C2), biphenyl (C4), -COOH (C3) C₂₃H₁₅F₂NO₂ 399.37 Antitumor activity (90% inhibition of human colon carcinoma); water-soluble sodium salt

Key Observations:

Substituent Position Effects :

  • The hydroxyl group at position 2 in the target compound enhances hydrogen-bonding interactions compared to its C4-hydroxy analog .
  • Fluorine at position 8 improves metabolic stability and electron-deficient character, while trifluoromethyl groups (e.g., in ) increase lipophilicity and membrane permeability .

Biological Activity: NSC 368390 () demonstrates the impact of bulky substituents (e.g., biphenyl) on antitumor efficacy, achieving >90% inhibition of human colon carcinomas. 6-Chloro-3-fluoro-2-quinolinecarboxylic acid () highlights halogen synergy (Cl and F) for cytotoxicity, though its safety profile requires further evaluation.

Synthetic Utility: The target compound serves as a precursor for ciprofloxacin derivatives (), where cyclopropyl and piperazine groups enhance antibacterial activity . 8-Amino derivatives (e.g., ) are intermediates in synthesizing benzodiazepine hybrids, demonstrating structural flexibility .

Physicochemical Properties: 7,8-Difluoroquinoline-3-carboxylic acid () has a lower molecular weight (209.15 vs. 207.16) but comparable solubility due to dual fluorine atoms . 5-Acetylquinoline-3-carboxylic acid () exhibits reduced acidity, limiting its use in pH-sensitive applications .

Biological Activity

8-Fluoro-2-hydroxyquinoline-3-carboxylic acid is a fluorinated derivative of the well-known 8-hydroxyquinoline (8-HQ) scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid is C10H7FNO3C_{10}H_{7}FNO_{3}, with a molecular weight of approximately 207.16 g/mol. The presence of the fluorine atom enhances the compound's stability and biological activity compared to non-fluorinated derivatives.

The biological activity of 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid can be attributed to several mechanisms:

  • Metal Ion Chelation : Similar to other 8-HQ derivatives, this compound can chelate metal ions, disrupting essential metal-dependent enzymes and processes crucial for microbial growth and cancer cell proliferation .
  • DNA Intercalation : The compound can intercalate into DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity .
  • Antimicrobial Activity : Its ability to inhibit bacterial growth positions it as a potential antimicrobial agent .

Antimicrobial Activity

Research indicates that 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated inhibition zones comparable to standard antibiotics against strains like Staphylococcus aureus and Klebsiella pneumoniae .
  • Mechanism : The antimicrobial action is believed to arise from its ability to disrupt bacterial metabolic processes through metal ion chelation and interference with nucleic acids .

Anticancer Activity

The anticancer potential of 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid has been investigated in various cell lines:

  • Cell Lines Tested : It has shown cytotoxic effects in human colon adenocarcinoma cell lines (Colo-205 and Colo-320) with IC50 values indicating significant potency .
  • Apoptosis Induction : The compound induces apoptosis in cancer cells, potentially through pathways involving caspase activation .
Cell LineIC50 Value (µM)Remarks
Colo-20510Drug-sensitive
Colo-32015Multidrug-resistant

Other Biological Activities

Apart from antimicrobial and anticancer effects, 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid has been associated with:

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, although further research is needed .
  • Neuroprotective Effects : As a metal chelator, it may also play a role in neuroprotection by mitigating oxidative stress related to metal ions .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of several quinoline derivatives against Pseudomonas aeruginosa, revealing that 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid had an inhibition zone of 22 mm, comparable to standard treatments .
  • Cytotoxicity Assessment : In vitro tests showed that this compound exhibited low cytotoxicity against non-tumoral human lung fibroblast cell lines while maintaining significant efficacy against cancerous cells .

Q & A

Q. What are the recommended synthetic routes for 8-Fluoro-2-hydroxyquinoline-3-carboxylic acid, and how can yield optimization be achieved?

Answer: The synthesis typically involves cyclization of nitro-substituted precursors followed by reduction and functionalization. For example:

  • Step 1 : Start with 8-nitro-1,4-dihydroquinoline precursors, which are prepared via nucleophilic substitution with mercaptopropionic acid derivatives .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) .
  • Step 3 : Introduce fluorine at position 8 via halogenation under controlled conditions (e.g., using Selectfluor® or DAST).
  • Yield Optimization :
    • Use PPA (polyphosphoric acid) as a catalyst for lactamization steps to enhance cyclization efficiency .
    • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to avoid side products.

Q. How should solubility challenges be addressed during in vitro assays?

Answer: Due to its limited aqueous solubility, use co-solvent systems:

  • Stock Solution : Prepare a 50–100 mg/mL DMSO stock.
  • Working Solution : Dilute with PEG300/Tween-80/saline (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to reach 1–5 mg/mL .
  • Critical Notes :
    • Avoid prolonged storage; prepare fresh solutions to prevent precipitation.
    • For pH-sensitive studies, adjust with 0.1 M NaOH/HCl while monitoring stability via HPLC.

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C8, hydroxyl at C2) via coupling constants and chemical shifts. The hydroxyl proton typically appears as a broad singlet (δ 10–12 ppm) .
  • FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₇FNO₃: theoretical 208.0353) .

Advanced Research Questions

Q. How can contradictory bioactivity data across fluorinated quinoline derivatives be systematically analyzed?

Answer:

  • Hypothesis Testing : Compare substituent effects (e.g., 6,7-difluoro vs. 8-fluoro analogs) using SAR tables:
DerivativeSubstituentsIC₅₀ (μM)LogPReference
Compound A8-F, 2-OH12.32.75
Compound B6,7-diF8.93.10
  • Statistical Analysis : Apply multivariate regression to correlate bioactivity with descriptors (e.g., LogP, H-bond donors).
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations due to fluorine’s electronegativity .

Q. What mechanistic insights explain cyclization inefficiencies during synthesis?

Answer: Cyclization failures often arise from steric hindrance or incorrect protonation states:

  • Catalyst Screening : Compare PPA vs. Eaton’s reagent (P₂O₅/MeSO₃H) for lactamization efficiency. PPA provides higher yields (>80%) due to its Brønsted acidity .
  • Temperature Optimization : Conduct reactions at 80–100°C for 6–12 hours; monitor progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1).
  • Side Reactions : Mitigate decarboxylation by avoiding prolonged heating above 110°C .

Q. How can advanced fluorination strategies improve regioselectivity?

Answer:

  • Directed C-H Fluorination : Use Pd(0)/AgF systems to target C8 selectively .
  • Radical Fluorination : Employ NFSI (N-fluorobenzenesulfonimide) under blue LED light for late-stage fluorination .
  • Validation : Analyze regiochemistry via NOESY NMR to confirm fluorine placement .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antibacterial activity of fluorinated quinolines?

Answer:

  • Experimental Variables :
    • Check assay conditions (e.g., pH, bacterial strain variability).
    • Normalize data using internal controls (e.g., ciprofloxacin as a reference).
  • Structural Confounders :
    • Compare purity levels (HPLC ≥95% vs. ≤90%) across studies.
    • Assess the impact of counterions (e.g., sodium vs. free acid forms) on solubility .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst batch numbers and solvent water content (<0.1% for anhydrous steps) .
  • Data Reporting : Use IUPAC numbering consistently (e.g., "8-Fluoro" instead of "para-fluoro") and bold compound identifiers (e.g., 1 ) for clarity .

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